Endo-3-fluoro-9-azabicyclo[3.3.1]nonane
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Overview
Description
Endo-3-fluoro-9-azabicyclo[331]nonane is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-fluoro-9-azabicyclo[3.3.1]nonane typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This reaction is carried out under controlled conditions to ensure the desired this compound is obtained efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
Endo-3-fluoro-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as endo-9-azabicyclo[3.3.1]nonan-3-ol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Endo-3-fluoro-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its unique structural properties.
Agrochemicals: It is an intermediate in the production of certain agrochemical agents.
Mechanism of Action
The mechanism of action of endo-3-fluoro-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
Endo-9-azabicyclo[3.3.1]nonan-3-ol: A closely related compound with similar structural features but different functional groups.
9-Azabicyclo[3.3.1]nonane N-oxyl: Another derivative used in oxidation reactions.
Uniqueness
Endo-3-fluoro-9-azabicyclo[3.3.1]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
(1R,5S)-3-fluoro-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2/t6?,7-,8+ |
InChI Key |
ZELMZWZXYGWLCK-IEESLHIDSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)F |
Canonical SMILES |
C1CC2CC(CC(C1)N2)F |
Origin of Product |
United States |
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